Hulupone - 468-62-2

Hulupone

Catalog Number: EVT-430737
CAS Number: 468-62-2
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hulupone belongs to the class of organic compounds known as vinylogous acids. These are organic compounds containing a hydroxyl group, which is indirectly attached to a carbonyl via an intervening vinyl (>C=C<) moiety. Hulupone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, hulupone is primarily located in the membrane (predicted from logP). Outside of the human body, hulupone can be found in alcoholic beverages. This makes hulupone a potential biomarker for the consumption of this food product.
Synthesis Analysis

The synthesis of hulupone has been extensively studied, with various methods developed to optimize yield and purity. One notable method involves the oxidation of B-acids in the presence of sodium sulfite. This approach has been shown to produce hulupone with higher yields compared to previous methods.

Key Synthesis Techniques:

  1. Oxidation Process:
    • B-acids are subjected to oxidation using sodium sulfite.
    • This method allows for the efficient conversion of B-acids into hulupone.
  2. Purification Techniques:
    • High-Performance Liquid Chromatography (HPLC) is employed to purify hulupone.
    • The structural authenticity is confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy.
  3. Yield Optimization:
    • Modifications to existing procedures have led to improved yields and purity levels, making hulupone suitable for use as a reference standard in quantitative analyses .
Molecular Structure Analysis

Hulupone possesses a unique molecular structure that contributes to its bitter taste profile. It is characterized by two five-carbon prenyl groups attached to a central carbon atom within a cyclic framework.

Structural Characteristics:

  • Molecular Formula: C₂₁H₂₈O₄
  • Molecular Weight: Approximately 344.44 g/mol
  • Structural Features:
    • Contains multiple stereocenters, which contribute to its chemical behavior and interactions.
    • Exhibits functional groups that are typical of hop-derived compounds, enhancing its solubility and stability in various media.

The structural analysis indicates that hulupone retains characteristics similar to its precursor compounds while exhibiting distinct properties that influence its bitterness .

Chemical Reactions Analysis

Hulupone undergoes various chemical reactions that are critical for its formation and stability:

  1. Oxidation Reactions:
    • The primary reaction leading to hulupone involves the oxidation of B-acids, which can occur under different conditions (e.g., temperature, pH).
    • This reaction is facilitated by oxygen and can be influenced by the presence of catalysts like sodium sulfite.
  2. Stability Studies:
    • Research has shown that hulupone remains stable over extended periods when stored under appropriate conditions, which is essential for its application in brewing .
  3. Bitterness Assessment:
    • Chemical analyses have confirmed that hulupone contributes significantly to the bitterness intensity in beer, with studies indicating it is about 84% as bitter as iso-alpha acids .
Mechanism of Action

The mechanism of action for hulupone primarily revolves around its interaction with taste receptors responsible for bitterness perception:

Physical and Chemical Properties Analysis

Hulupone exhibits several notable physical and chemical properties:

  • Appearance:
    • Typically manifests as a bright yellow to brownish-yellow oil.
  • Solubility:
    • Soluble in organic solvents such as hexane and methanol, which aids in its extraction during brewing processes.
  • Stability:
    • Exhibits good stability under various storage conditions, making it suitable for long-term use in brewing applications.

Relevant Data:

  • Boiling Point: Not explicitly defined but inferred from related compounds.
  • Density: Specific density measurements have not been widely reported but are expected to align with similar organic compounds.

These properties make hulupone an attractive candidate for use in various applications beyond brewing .

Applications

Hulupone's applications extend beyond just enhancing beer flavor; it has potential uses in several areas:

  1. Brewing Industry:
    • Used as a bittering agent in beer production due to its strong bitterness profile.
  2. Food Industry:
    • Potentially applicable as a natural flavoring agent or preservative due to its antioxidant properties.
  3. Research Applications:
    • Serves as a reference compound in analytical chemistry for studying hop-derived substances.
    • Utilized in sensory analysis studies to assess bitterness intensity compared to other compounds.
  4. Pharmaceutical Research:
    • Investigated for potential health benefits associated with hop compounds, including anti-inflammatory properties.
Biosynthesis and Formation Pathways

Oxidative Degradation of Lupulones: Precursor Relationships and Reaction Mechanisms

Hulupones originate from the oxidative transformation of lupulones (β-acids), which are tricyclic acylphloroglucinol compounds native to hop resin. Lupulones consist of three primary analogues: lupulone, colupulone, and adlupulone, differing in prenyl side-chain configurations. During oxidation, the enolized acylphloroglucinol ring undergoes cleavage at the C2–C3 bond, leading to the formation of a tricarbonyl structure characteristic of hulupones (e.g., cohulupone from colupulone) [4] [6]. This reaction proceeds via nucleophilic attack by molecular oxygen on the electron-deficient β-keto enol system, generating hydroperoxide intermediates. Subsequent decarboxylation and rearrangement yield hulupones as stable end-products [2] [6]. Key determinants of reaction efficiency include:

  • Side-chain hydrophobicity: Longer prenyl chains (e.g., in adlupulone) accelerate oxidation due to enhanced electron delocalization.
  • Solvent polarity: Apolar solvents (e.g., hexane) favor intramolecular cyclization, reducing byproduct formation [6].

Table 1: Precursor-Product Relationships in Hulupone Formation

β-Acid AnalogueSide-chain StructureCorresponding HuluponePrimary Oxidation Site
ColupuloneIsoprenyl (C5)CohuluponeC6 carbonyl
LupuloneDimethylallyl (C5)HuluponeC6 carbonyl
AdlupulonePrenyl (C5)AdhuluponeC6 carbonyl

Enzymatic vs. Non-Enzymatic Oxidation Pathways in Humulus lupulus

Hulupone generation occurs through both enzymatic and abiotic routes:

  • Non-enzymatic oxidation: Dominates during hop storage and wort boiling. Autoxidation of β-acids accelerates above 40°C, with reaction kinetics following second-order rate laws. Transition metals (e.g., Mn²⁺, Co³⁺) catalyze this process by single-electron transfer, reducing activation energy by 15–30 kJ/mol [6] [10]. Patent literature describes optimized industrial processes using bismuth oxide (Bi₂O₃) or cobalt oxide (CoO) catalysts, achieving 85–92% hulupone yields within 2 hours at 60°C [6].
  • Enzymatic pathways: Peroxidases and lipoxygenases in hop cones may initiate β-acid oxidation, but evidence remains indirect. In vitro studies show <5% hulupone conversion via plant extracts, suggesting minor biological relevance compared to thermal/chemical routes [3] [8].

Table 2: Comparative Analysis of Hulupone Formation Pathways

PathwayConditionsCatalysts/MediatorsYield (%)Timeframe
Thermal autoxidation60°C, aerobic, pH 5.0None20–30Weeks (storage)
Metal-catalyzed60°C, O₂ pressure (1–2 bar)Co³⁺, Bi³⁺, Mn²⁺85–921–4 hours
Photo-oxidation450nm light, ethanol solventRiboflavin40–6024–48 hours
Enzymatic (putative)25°C, pH 6.5Peroxidases<5Days

Role of Photo-Sensitized Oxidation in Hulupone Synthesis

Photo-sensitized reactions significantly contribute to hulupone formation, particularly in hops exposed to light during processing or storage. This process involves Type II photochemical mechanisms where triplet-state sensitizers (e.g., riboflavin, anthraquinones) transfer energy to dissolved oxygen, generating singlet oxygen (¹O₂) [1] [5]. Singlet oxygen attacks lupulones’ diene systems, forming hydroperoxides that rearrange into hulupones. Critical factors include:

  • Wavelength dependence: Maximum efficiency at 420–450 nm, aligning with absorption spectra of hop-derived sensitizers [1].
  • Radical inhibition: Addition of singlet oxygen quenchers (e.g., β-carotene) reduces hulupone yield by 70–80%, confirming the radical-mediated mechanism [8]. Notably, this pathway produces hulupones without epimerization, preserving stereochemical integrity unlike thermal processes [1] [5].

Influence of Alkaline Media on Reaction Kinetics and Product Yield

Alkaline conditions (pH 8–10) profoundly accelerate hulupone synthesis by promoting lupulone enolization and ring opening. At pH 9.0, pseudo-first-order rate constants increase 20-fold compared to neutral pH, due to hydroxide-driven deprotonation of the C2 carbonyl group [6] [10]. However, excessive alkalinity (pH >11) triggers degradation via retro-Claisen condensation, reducing yields. Optimal parameters include:

  • Ionic strength effects: 0.1M potassium bicarbonate buffers enhance solubility without side reactions, improving yields by 25% versus unbuffered systems [2].
  • Cation coordination: Divalent cations (Mg²⁺, Ca²⁺) stabilize the transition state during ring contraction, acting as Lewis acid catalysts [10].

Table 3: Alkaline Optimization Parameters for Hulupone Synthesis

pHBuffer SystemTemperature (°C)Reaction Time (h)Hulupone Yield (%)Degradation Byproducts
7.0Phosphate60612 ± 2<5%
8.5Bicarbonate60348 ± 310%
9.0Carbonate601.574 ± 415%
10.5NaOH600.552 ± 540%

Properties

CAS Number

468-62-2

Product Name

Hulupone

IUPAC Name

4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3

InChI Key

YDAFVJGIRJZGKB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O

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